

# Unveiling the Solid-State Architecture of N-cyclohexyl-4-methoxybenzenesulfonamide: A Crystallographic Guide

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## Compound of Interest

Compound Name: *N-cyclohexyl-4-methoxybenzenesulfonamide*

Cat. No.: *B188049*

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This technical guide provides an in-depth analysis of the crystal structure of **N-cyclohexyl-4-methoxybenzenesulfonamide**, a sulfonamide derivative of interest to researchers, scientists, and professionals in drug development. The following sections detail the precise three-dimensional arrangement of the molecule in the solid state, including key quantitative data, the experimental procedures used for its determination, and visualizations of its synthesis and intermolecular interactions.

## Crystallographic and Structural Data at a Glance

The crystal structure of **N-cyclohexyl-4-methoxybenzenesulfonamide** has been meticulously determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement statistics are summarized in the tables below, offering a quantitative overview of the crystal lattice and the precision of the structural model.

### Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>3</sub> S
Formula Weight	269.36
Crystal System	Orthorhombic
Space Group	Pccn
Unit Cell Dimensions	a = 17.2644(12) Å b = 20.4707(16) Å c = 7.9139(5) Å
Volume	2796.9(3) Å <sup>3</sup>
Z	8
Radiation	Mo Kα
Temperature	296 K
Reflections Collected	10601
Independent Reflections	2704
R(int)	0.047
Final R indices [I>2σ(I)]	R1 = 0.048
R indices (all data)	wR2 = 0.136
Goodness-of-fit on F <sup>2</sup>	1.02

**Table 2: Selected Bond Lengths (Å)**

Bond	Length (Å)
S1—O1	1.424(3)
S1—O2	1.436(3)
S1—N1	1.586(3)
S1—C7	1.747(4)

**Table 3: Selected Bond Angles (°)**

Angle	Degree (°)
O1—S1—O2	120.39(18)
O1—S1—N1	108.09(16)
O2—S1—N1	105.37(16)
O1—S1—C7	107.08(16)
O2—S1—C7	106.18(15)
N1—S1—C7	109.43(16)

## Molecular and Crystal Packing Analysis

The sulfur atom in **N-cyclohexyl-4-methoxybenzenesulfonamide** exhibits a distorted tetrahedral geometry.<sup>[1]</sup> A notable feature of the molecular structure is the cyclohexane ring, which adopts a stable chair conformation.<sup>[1]</sup>

In the crystal, molecules are interconnected through intermolecular N—H···O hydrogen bonds.<sup>[1]</sup> These interactions form zigzag chains that propagate along the c-axis, defining the primary supramolecular architecture of the crystal packing.<sup>[1]</sup>

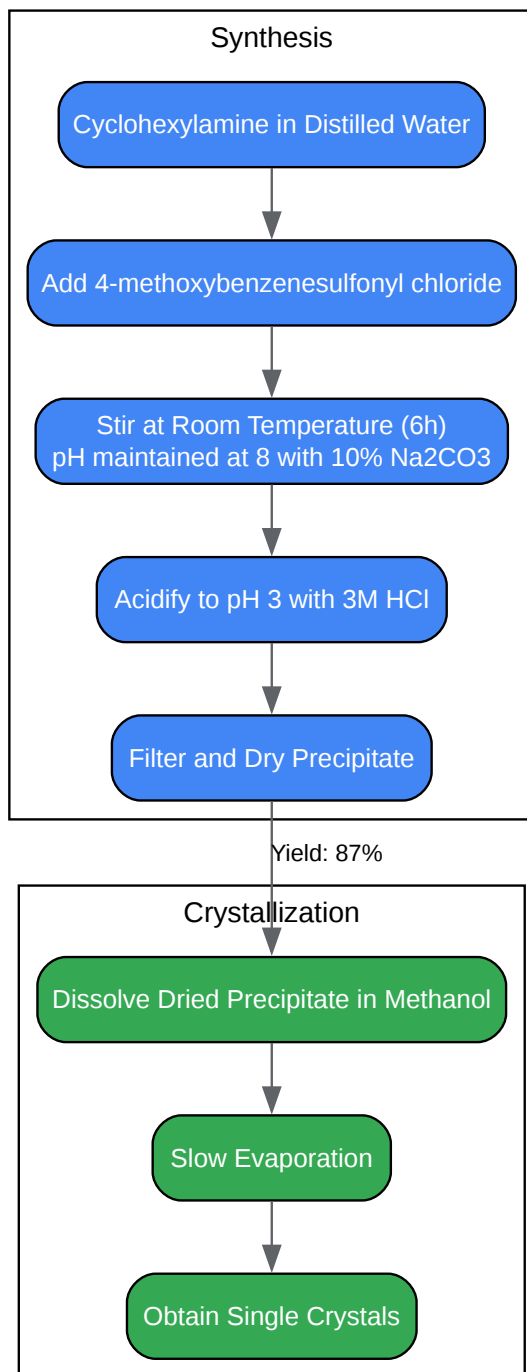
## Experimental Protocols

The successful determination of the crystal structure relied on the following experimental procedures for synthesis, crystallization, and data collection.

## Synthesis and Crystallization of N-cyclohexyl-4-methoxybenzenesulfonamide

The synthesis of the title compound was achieved through the reaction of cyclohexylamine with 4-methoxybenzenesulfonyl chloride. The detailed workflow is illustrated in the diagram below.

## Synthesis and Crystallization Workflow



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Caption: Workflow for the synthesis and crystallization of the title compound.

The synthesis commenced by dissolving cyclohexylamine in distilled water, followed by the careful addition of 4-methoxybenzenesulfonyl chloride while maintaining the pH at 8 with a 10% sodium carbonate solution.<sup>[1]</sup> The reaction mixture was stirred for 6 hours at room temperature.<sup>[1]</sup> Upon completion, the pH was adjusted to 3 with 3M HCl to precipitate the product, which was then filtered and dried.<sup>[1]</sup> Single crystals suitable for X-ray diffraction were obtained by dissolving the dried precipitate in methanol and allowing for slow evaporation.<sup>[1]</sup>

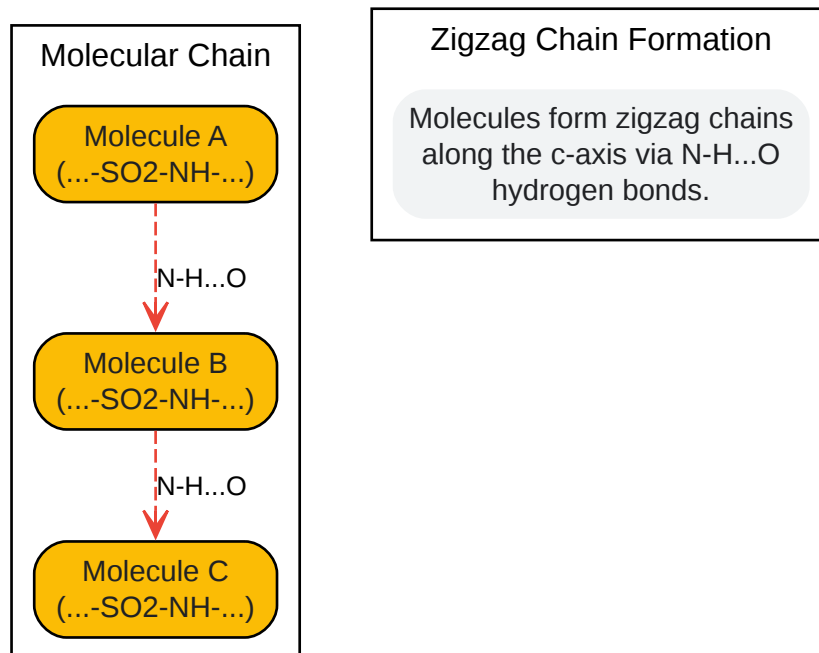
## Single-Crystal X-ray Diffraction Data Collection and Refinement

A suitable single crystal with dimensions of  $0.29 \times 0.12 \times 0.09$  mm was selected and mounted on a Bruker APEXII CCD diffractometer for data collection at 296 K.<sup>[1]</sup> The structure was solved using SIR97 and refined with SHELXL97.<sup>[1]</sup> Hydrogen atoms were treated with a combination of independent and constrained refinement.<sup>[1]</sup>

## Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of **N-cyclohexyl-4-methoxybenzenesulfonamide** is the N—H $\cdots$ O hydrogen bond. This interaction creates a robust, chain-like assembly of molecules within the crystal lattice.

## Intermolecular Hydrogen Bonding



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Caption: Diagram of the intermolecular N—H···O hydrogen bonding.

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## References

- 1. N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of N-cyclohexyl-4-methoxybenzenesulfonamide: A Crystallographic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188049#analysis-of-n-cyclohexyl-4-methoxybenzenesulfonamide-crystal-structure>]

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